

Quantum Chemical Calculations for 4-(2-hydroxyethoxy)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-hydroxyethoxy)benzoic Acid

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **4-(2-hydroxyethoxy)benzoic acid**. This compound is of interest in pharmaceutical and polymer sciences.[1][2] Utilizing Density Functional Theory (DFT), this paper outlines the methodology for in-silico analysis and presents a summary of the expected quantitative data. The guide is intended to serve as a reference for researchers employing computational chemistry in the study of benzoic acid derivatives.

Introduction

4-(2-hydroxyethoxy)benzoic acid is an organic compound featuring a benzoic acid core functionalized with a hydroxyethoxy group.[1][3] Its molecular structure, with both a carboxylic acid and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of pharmaceuticals and polymers.[2] Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for investigating the properties of molecules at the atomic level.[4] These computational methods allow for the determination of optimized molecular

geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).^{[5][6]} This guide details the theoretical framework and expected outcomes of such a computational study on **4-(2-hydroxyethoxy)benzoic acid**.

Computational Methodology

The protocol for the quantum chemical calculations on **4-(2-hydroxyethoxy)benzoic acid** is designed to provide a thorough analysis of its fundamental properties.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or ORCA.

Geometry Optimization

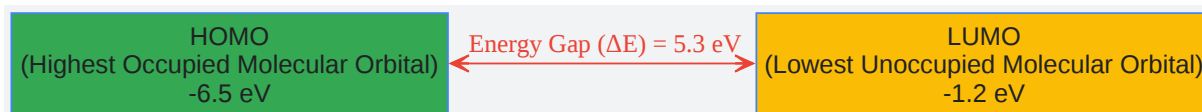
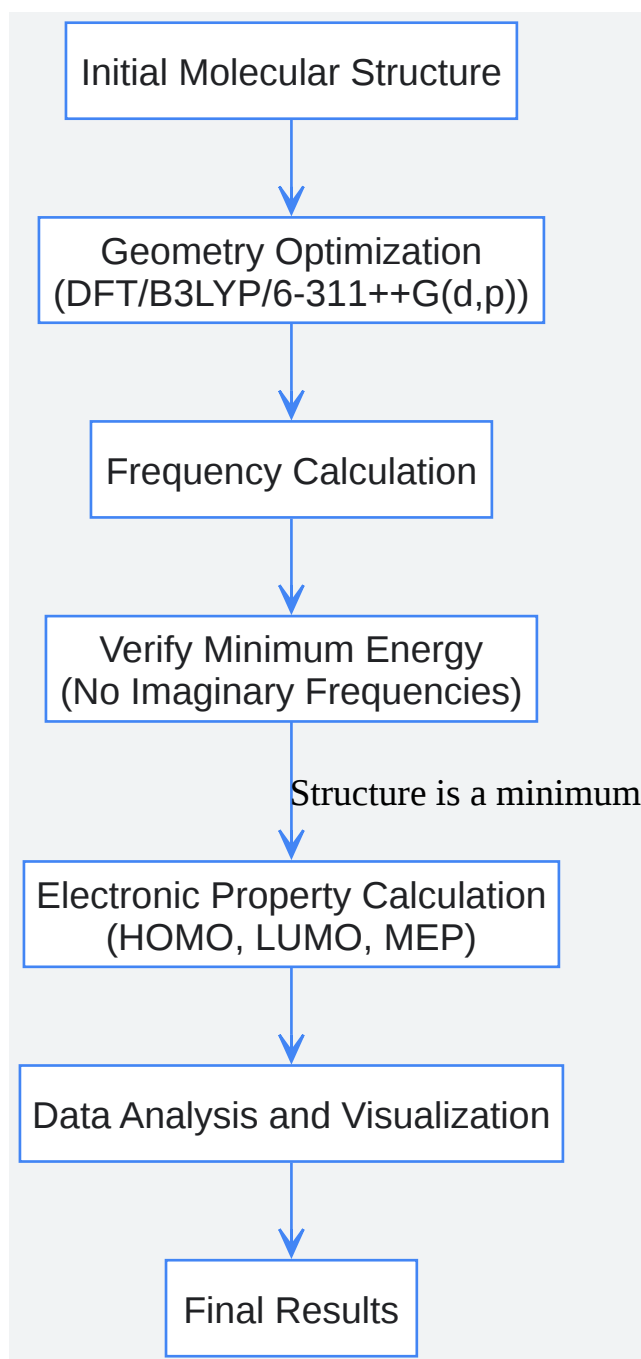
The initial molecular structure of **4-(2-hydroxyethoxy)benzoic acid** would be built and subjected to geometry optimization. The calculations would be carried out using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A Pople-style basis set, 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost for this type of organic molecule. The optimization would be performed without any symmetry constraints, and the convergence criteria would be set to the software's default values. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational frequencies are often systematically overestimated compared to experimental values; therefore, a uniform scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) would be applied.

Electronic Property Calculations

The electronic properties of the optimized geometry would be investigated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule.^[5] Additionally, the Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.



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